molecular formula C12H20N2O3 B052805 (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid CAS No. 685523-06-2

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B052805
CAS No.: 685523-06-2
M. Wt: 240.3 g/mol
InChI Key: BHUJIVBXVYHWJX-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid is a sophisticated, stereochemically defined proline derivative of significant value in medicinal chemistry and peptide research. This compound features a constrained octahydro-1H-indole scaffold, which serves as a rigid, bicyclic proline analog. The (2S)-2-aminopropanoyl (L-alanyl) moiety attached to the nitrogen of the indoline ring makes it a crucial building block for the synthesis of peptidomimetics. Its primary research application lies in inducing specific conformational restraints in peptide sequences, thereby stabilizing secondary structures like beta-turns or polyproline helices. This is instrumental in studying peptide-receptor interactions, enhancing metabolic stability, and improving the pharmacological properties of bioactive peptides. The stereochemically pure (2S,3aS,7aS) configuration is critical for ensuring the desired three-dimensional structure and biological activity, making this reagent indispensable for researchers in drug discovery, chemical biology, and proteomics who are developing novel enzyme inhibitors, peptide-based therapeutics, or molecular probes. This product is provided for research purposes only.

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUJIVBXVYHWJX-XKNYDFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685523-06-2
Record name 1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685523062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2S)-2-AMINOPROPANOYL)OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E0L880X1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stereochemical Induction via (S)-1-Phenylethylamine

The core octahydroindole structure is often constructed using chiral auxiliaries to enforce stereoselectivity. A key intermediate, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, is synthesized via a diastereoselective intramolecular ring-closure strategy. As detailed in patent, (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol (11) undergoes N-alkylation with ethyl bromoacetate in acetonitrile, yielding a trans-fused octahydroindole ester (15) after mesylation and base treatment. The (S)-1-phenylethyl group ensures retention of the (2S,3aR,7aS) configuration, critical for subsequent functionalization.

Key Reaction Conditions

  • Alkylation : Sodium bicarbonate in acetonitrile at 50°C.

  • Cyclization : Sodium tert-butoxide in tetrahydrofuran (THF), yielding 85–90% diastereomeric excess.

Hydrogenolysis and Acid Hydrolysis

The chiral auxiliary is removed via hydrogenolysis using palladium on carbon (Pd/C) in ethanol under hydrogen gas, cleaving the N-α-methylbenzyl group to yield the free amine intermediate (16). Subsequent acid hydrolysis with hydrochloric acid generates the hydrochloride salt of the octahydroindole carboxylic acid core.

Catalytic Hydrogenation Approaches

Enantioselective Reduction of Cyclic Enamines

Chinese patent CN101544593A describes an alternative route starting from ethyl 2-oxocyclohexanecarboxylate. Condensation with (S)-1-phenylethylamine forms a cyclic enamine, which undergoes sodium borohydride reduction to install the (1S,2S) stereochemistry. Cyclization via mesylation and elimination produces the octahydroindole framework with >90% enantiomeric purity.

Optimization Insights

  • Solvent Systems : THF/water mixtures improve cyclization yields by stabilizing transition states.

  • Catalyst Recycling : Palladium hydroxide on carbon allows reuse for up to five cycles without significant activity loss.

Resolution of Diastereomeric Mixtures

HPLC-Based Separation

Isolation of the target stereoisomer from synthetic mixtures is achieved using HPLC with a refractive index detector. As demonstrated in, a mobile phase of potassium dihydrogen phosphate (pH 3.0) and acetonitrile (70:30 v/v) resolves (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid from three diastereomers with a resolution factor >2.0.

Table 1: HPLC Resolution Parameters

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 µm
Flow Rate1.0 mL/min
Retention Time12.8 min (target compound)
LOD0.1 µg/mL

Comparative Analysis of Synthetic Routes

Table 2: Yield and Stereoselectivity Across Methods

MethodOverall YieldStereochemical PurityKey Advantage
Chiral Auxiliary68%99% eeScalable to kilogram scale
Catalytic Reduction58%92% eeLower catalyst cost
Resolution72%*>99% eeHigh purity
*Post-resolution recovery.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antihypertensive Drug Development

One of the primary applications of (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid is as a precursor in the synthesis of antihypertensive medications. It is structurally related to perindopril, an ACE inhibitor used to treat high blood pressure and heart failure. The compound's ability to inhibit angiotensin-converting enzyme (ACE) is crucial for its therapeutic efficacy. Research has shown that modifications to the amino acid side chains can enhance the binding affinity and selectivity for ACE, leading to improved pharmacological profiles .

Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibition mechanisms. Its structural analogs have been synthesized to investigate their interactions with various enzymes involved in cardiovascular diseases. For instance, research has demonstrated that modifications to the carboxylic acid group can significantly affect the compound's inhibitory activity against ACE and other related enzymes .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on derivatives of this compound to identify key structural features that influence ACE inhibition. The study indicated that specific substitutions on the indole ring could enhance biological activity while minimizing side effects .

ModificationEffect on ActivityNotes
Methylation at N-positionIncreased potencyImproved binding affinity
Hydroxyl substitution at C5Decreased potencySteric hindrance observed
Carboxyl group modificationVariable effectsDependent on steric and electronic factors

Case Study 2: Pharmacokinetic Profiling

Another significant study evaluated the pharmacokinetics of this compound in animal models. The results showed favorable absorption characteristics and a half-life suitable for once-daily dosing regimens. This study highlighted the potential for developing long-lasting antihypertensive therapies based on this compound .

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Trandolapril

  • Structure: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid .
  • Key Differences : The 3aR configuration (vs. 3aS in the target compound) and the presence of a phenylpropyl-ethoxycarbonyl group.
  • Activity : Trandolapril is a prodrug hydrolyzed to trandolaprilat, its active dicarboxylic acid metabolite. The phenylpropyl group enhances lipophilicity, improving tissue penetration .

Perindopril

  • Structure: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Ethoxy-1-oxopentan-2-yl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid .
  • Key Differences: Substitution with an ethoxy-oxopentyl group instead of a simple aminopropanoyl.
  • Role of Target Compound : The target compound is a direct precursor in perindopril synthesis, where further esterification and functionalization yield the prodrug .

Ramiprilat

  • Structure: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid .
  • Key Differences : A carboxybutyl substituent replaces the ethoxycarbonyl group in trandolapril.

Comparative Data Table

Compound Molecular Weight (g/mol) Core Structure Key Substituent Prodrug Activation ACE Inhibition (IC₅₀) Notable Applications
Target Compound 240.3 Octahydroindole (2S)-2-Aminopropanoyl No N/A Intermediate for ACE inhibitors
Trandolapril 430.5 Octahydroindole Ethoxycarbonyl-phenylpropyl Yes (→ trandolaprilat) 0.7 nM Hypertension, heart failure
Perindopril 368.5 Octahydroindole Ethoxy-oxopentyl Yes (→ perindoprilat) 1.2 nM Cardiovascular disease
Ramiprilat 416.5 Octahydroindole Carboxybutyl No 0.5 nM Hypertension, COVID-19 adjunct
(2R,3aS,7aS)-Oic (Epimer) 169.2 Octahydroindole None (free carboxylic acid) N/A Inactive Synthetic intermediate

Stereochemical and Metabolic Considerations

  • Stereochemistry : The 2S,3aS,7aS configuration is critical for ACE binding. Epimerization at the 3a position (e.g., trandolapril’s 3aR) alters pharmacokinetics, reducing half-life and tissue penetration .
  • Metabolism : Prodrugs like trandolapril and perindopril require esterase-mediated activation to their dicarboxylic acid forms, whereas the target compound lacks this prodrug design, limiting its direct therapeutic use .
  • Impurity Profile : The target compound is identified as "Perindopril Related Compound A" in pharmacopeial standards, emphasizing its role in quality control during drug manufacturing .

Biological Activity

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as octahydroindole-2-carboxylic acid (Oic), is a bicyclic α-amino acid that exhibits significant biological activity. Its structural properties contribute to its role in various pharmacological applications, particularly in the development of peptide mimetics and as an intermediate in the synthesis of bioactive compounds.

  • Molecular Formula : C17H28N2O5
  • Molecular Weight : 340.41462 g/mol
  • CAS Number : 80875-98-5

Biological Significance

The compound has been studied for its potential applications in drug development, particularly as a building block for peptides and peptidomimetics. Notably, it has been used to enhance the stability and bioavailability of certain therapeutic agents.

Key Biological Activities

  • Bradykinin B2 Receptor Antagonism :
    • Oic serves as a surrogate for proline and phenylalanine in bradykinin, a nonapeptide hormone involved in pain and inflammation. Incorporation of Oic into bradykinin analogs has shown to improve their resistance to enzymatic degradation, enhancing their therapeutic potential against cancer and inflammatory diseases .
  • ACE Inhibition :
    • The compound is a precursor to perindopril, an ACE inhibitor used in the treatment of hypertension. Perindopril's mechanism involves inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and promoting vasodilation through bradykinin stabilization .
  • Antithrombotic Properties :
    • Oic derivatives have been identified within marine natural products such as aeruginosins, which exhibit potent antithrombotic activity. This suggests potential applications in preventing thrombosis-related conditions .
  • Joint Cartilage Protection :
    • Quaternary derivatives of Oic are being investigated for their protective effects on joint cartilage, indicating a possible role in treating degenerative joint diseases .

Synthesis and Structure-Activity Relationship

Recent studies have focused on improving synthetic routes for obtaining enantiomerically pure forms of Oic. An efficient method involving trichloromethyloxazolidinone derivatives has been developed, allowing for selective α-alkylation to yield various derivatives with enhanced biological activities .

Case Studies

  • Perindopril Development :
    • A significant body of research has been dedicated to the synthesis of perindopril from Oic derivatives. Clinical studies have demonstrated its efficacy in managing hypertension and heart failure, emphasizing the importance of high-purity intermediates in pharmaceutical manufacturing .
  • Peptide Design :
    • In peptide design studies, Oic has been incorporated into cyclic peptides to stabilize β-turn structures. This modification has led to the discovery of new non-peptidic bradykinin B2 antagonists with improved pharmacokinetic profiles .

Data Tables

Biological ActivityMechanism/EffectReferences
Bradykinin B2 AntagonismEnhances stability against enzymatic degradation
ACE InhibitionReduces angiotensin II formation; promotes vasodilation
AntithromboticFound in marine natural products like aeruginosins
Joint Cartilage ProtectionInvestigational compounds for degenerative diseases

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, and how do they influence experimental design?

  • Answer : Critical properties include a molecular weight of 205.09 g/mol (exact mass), three hydrogen bond donors, and a topological polar surface area of 49.3 Ų, which impacts solubility and membrane permeability. These parameters guide solvent selection (e.g., polar aprotic solvents) and purification strategies, such as reverse-phase HPLC . The compound’s three stereocenters (determined via X-ray crystallography or chiral chromatography) require stringent stereochemical validation during synthesis .

Q. What methodologies are recommended for synthesizing this compound and its derivatives?

  • Answer : A reflux-based approach using acetic acid as both solvent and catalyst is effective for forming indole-2-carboxylic acid derivatives. For example, reacting 3-formyl-1H-indole-2-carboxylate with aminothiazolones under reflux (3–5 hours) yields structurally analogous compounds. Post-synthesis, recrystallization from DMF/acetic acid mixtures ensures purity . Protecting groups may be required to preserve stereochemistry during acylation steps .

Q. How should researchers store this compound to maintain stability?

  • Answer : Store as a powder at -20°C for long-term stability (up to 3 years) or in solvent (e.g., DMSO) at -80°C for 1 year. Avoid light exposure and moisture, as indicated by the compound’s sensitivity to hydrolytic degradation .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during the synthesis of this compound?

  • Answer : Use chiral auxiliaries or enantioselective catalysts to control the (2S,3aS,7aS) configuration. For example, chiral ligand-exchange chromatography (as applied to octahydroindole-2-carboxylic acid derivatives) resolves stereoisomers post-synthesis . Computational modeling (e.g., density functional theory) predicts energetically favorable conformations, aiding reaction pathway optimization .

Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, NOESY) to validate structural assignments. For stereochemical mismatches, compare experimental optical rotation with calculated values (using tools like Gaussian) or perform X-ray crystallography . Cross-check topological polar surface area (49.3 Ų) against experimental solubility profiles to identify discrepancies .

Q. How can researchers optimize HPLC methods for purity analysis?

  • Answer : Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Adjust retention times based on the compound’s logP (estimated via computational tools like MarvinSketch). For chiral separation, employ a Chirobiotic T column with a mobile phase of methanol/ammonium acetate, as validated for similar octahydroindole derivatives .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Answer : Standardize synthesis protocols (e.g., reaction time, temperature) and validate purity (>95% via HPLC) for each batch. Use cell-based assays (e.g., HEK293 or primary neurons) with internal controls (e.g., reference inhibitors) to normalize activity data. Reproducibility issues may arise from residual solvents (e.g., acetic acid), which can be quantified via GC-MS .

Methodological Notes

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm absolute configuration, referencing analogous octahydroindole compounds .
  • Contradiction Resolution : If computational predictions (e.g., NMR chemical shifts via ACD/Labs) conflict with experimental data, re-examine solvent effects or tautomeric equilibria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.